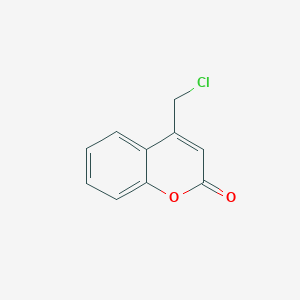

4-(Chloromethyl)-2H-1-benzopyran-2-one

Description

Significance of the Coumarin (B35378) Scaffold in Chemical Research

The coumarin scaffold is a cornerstone in medicinal chemistry and materials science, a status attributable to its widespread occurrence in nature and the diverse biological activities exhibited by its derivatives. nih.govnih.gov Coumarins are secondary metabolites found in numerous plants, fungi, and bacteria. nih.gov The unique physicochemical features of the coumarin nucleus, combined with the relative ease of its synthetic modification, have made it a favored template for medicinal chemists. fishersci.com

The applications of coumarin derivatives are extensive and varied. They are recognized for a broad spectrum of pharmacological activities, including anticoagulant, antimicrobial, anti-inflammatory, antioxidant, and antitumor properties. researchgate.netnih.gov The structural diversity achievable through synthetic modifications allows for the fine-tuning of these biological effects, enabling the design of compounds with enhanced potency and selectivity for specific molecular targets. mdpi.com Beyond medicine, coumarin derivatives are also utilized as fluorescent probes, dyes, and fragrances. arkat-usa.org

Contextualization of 4-(Chloromethyl)-2H-1-benzopyran-2-one within Coumarin Chemistry

This compound is a key derivative within the coumarin family, primarily valued as a versatile synthetic intermediate. The presence of a reactive chloromethyl group at the C4-position of the coumarin ring makes it a valuable building block for the synthesis of more complex, functionalized coumarins.

The synthesis of 4-substituted coumarins, including the chloromethyl derivative, is often achieved through the Pechmann condensation. organic-chemistry.orgwikipedia.orggoogle.com This classic method involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. google.com For the synthesis of 4-(chloromethyl)coumarins, γ-chloroacetoacetic ester is a common reactant. For instance, the synthesis of 4-chloromethyl-6,7-dihydroxycoumarin has been described using 1,2,4-triacetoxy benzene (B151609) and γ-chloroacetoacetic ester in a sulfuric acid solution. nih.gov Similarly, 4-(chloromethyl)-7-hydroxycoumarin can be prepared by reacting resorcinol (B1680541) with chloroacetoacetic acid ethyl ester in the presence of concentrated sulfuric acid. nih.gov

The reactivity of the C-Cl bond in the chloromethyl group allows for a variety of nucleophilic substitution reactions. This enables the introduction of diverse functional groups at the 4-position, leading to a wide array of novel coumarin derivatives with potentially enhanced or new biological activities. For example, the chloromethyl group can be readily converted to other functionalities, such as azides, which can then be transformed into amines, amides, or triazoles, serving as building blocks for potential drug candidates. organic-chemistry.org

| Starting Phenol | Reagent | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Resorcinol | Chloroacetoacetic acid ethyl ester | Concentrated H₂SO₄, room temperature | 4-(Chloromethyl)-7-hydroxycoumarin | 52.9% | nih.gov |

| 1,2,4-Triacetoxy benzene | γ-Chloroacetoacetic ester | 75% H₂SO₄ | 4-Chloromethyl-6,7-dihydroxycoumarin | Not specified | nih.gov |

| Phenol | Ethyl 4-chloroacetoacetate | Alumina sulfuric acid, 100°C, solvent-free | 4-(Chloromethyl)coumarin | 88-96% | thieme.de |

| Phenol | Ethyl 4-chloroacetoacetate | FeCl₃, microwave irradiation, 100°C | 4-(Chloromethyl)coumarin | 68% | thieme.de |

Overview of Research Trajectories for Halogenated Coumarin Derivatives

The introduction of halogen atoms into the coumarin scaffold represents a significant research trajectory in medicinal and materials chemistry. Halogenation can profoundly influence the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Research has shown that halogenated coumarins exhibit a wide range of biological activities. For instance, brominated, iodinated, and chlorinated coumarin derivatives have demonstrated potent antifungal activity against various soil-borne plant pathogenic fungi. nih.gov Furthermore, certain halogenated coumarins have been investigated for their antiproliferative effects against cancer cell lines. mdpi.com The position and nature of the halogen substituent can significantly impact the biological activity. For example, the introduction of a hydrophobic, electron-withdrawing group like a trifluoromethyl group at the C-4 position of 6,7-dihydroxycoumarin was found to enhance its inhibitory capacity against the Mcl-1 protein, a target in cancer therapy.

The synthesis of selectively halogenated coumarins is an active area of research, with methods being developed to control the regioselectivity of the halogenation process. nih.gov These synthetic advancements provide access to a broader range of functionalized coumarins, facilitating the exploration of their structure-activity relationships and the development of new therapeutic agents and functional materials.

Pechmann Condensation Approaches

The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol with a β-ketoester. wikipedia.orgresearchgate.net This method is one of the most versatile and straightforward routes to 4-substituted coumarins, including the target compound, this compound. arkat-usa.org The course and efficiency of the reaction are highly dependent on the nature of the reactants and the catalyst employed. arkat-usa.orgarkat-usa.org

Reaction of Phenols with Ethyl 4-Chloroacetoacetate

The specific synthesis of 4-(chloromethyl)coumarins is readily achieved through the Pechmann condensation by reacting various phenols with ethyl 4-chloroacetoacetate. researchgate.net This reaction serves as a direct pathway to introduce the critical chloromethyl group at the 4-position of the coumarin core.

Recent studies have highlighted sulfamic acid (NH₂SO₃H) as an efficient, inexpensive, and easy-to-handle Brønsted acid catalyst for this transformation. arkat-usa.orgarkat-usa.org It has been successfully used in the condensation of phenols like phloroglucinol and 1-naphthol with ethyl 4-chloroacetoacetate under solvent-free conditions, achieving high yields in short reaction times. researchgate.net For instance, the reaction between phloroglucinol and ethyl 4-chloroacetoacetate using 10 mol% of sulfamic acid at 100°C yields the corresponding 4-(chloromethyl)coumarin in 86% yield within 20 minutes. researchgate.net

Other commonly employed catalysts in Pechmann condensations include sulfuric acid (H₂SO₄), indium(III) chloride (InCl₃), tin(II) chloride dihydrate (SnCl₂·2H₂O), and various solid-supported catalysts like Amberlyst-15. researchgate.netresearchgate.net The conditions can be harsh with simple phenols, but highly activated phenols allow for much milder conditions. wikipedia.org

Below is a table summarizing various catalytic systems used in the Pechmann condensation to produce 4-substituted coumarins, including the 4-chloromethyl variant.

| Catalyst | Phenol Substrate | β-Ketoester | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sulfamic Acid (10 mol%) | Phloroglucinol | Ethyl 4-chloroacetoacetate | 100°C, 20 min, solvent-free | 86 | researchgate.net |

| Sulfamic Acid (10 mol%) | 1-Naphthol | Ethyl 4-chloroacetoacetate | 130°C, 1.5 h, solvent-free | 70 | researchgate.net |

| InCl₃ (3 mol%) | Phenol | Ethyl acetoacetate | Room Temp, 60 min, ball mill | 52 | mdpi.com |

| Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Phloroglucinol | Ethyl acetoacetate | 110°C, 2 h, solvent-free | 88 | nih.gov |

| SnCl₂·2H₂O | Various Phenols | Ethyl acetoacetate | 80°C, Ethanolic medium | Good yields | researchgate.net |

The Pechmann condensation for synthesizing 4-(chloromethyl)coumarins is compatible with a range of phenolic substrates. The reaction works well with both activated phenols (e.g., phloroglucinol, resorcinol, pyrogallol) and less activated phenols (e.g., 1-naphthol). arkat-usa.orgresearchgate.net Highly activated phenols generally react under milder conditions and give very good yields. arkat-usa.org For example, coumarins derived from phloroglucinol and resorcinol with ethyl acetoacetate can be obtained in yields of 90% and 89% respectively, using sulfamic acid as a catalyst. arkat-usa.org

The reaction also tolerates various functional groups on the phenol ring. However, certain substituents can influence the reaction outcome. For instance, the reaction of p-nitrophenol with ethyl acetoacetate in the presence of SnCl₂·2H₂O did not yield the desired product, possibly due to the catalyst being consumed in the reduction of the nitro group. researchgate.net The methodology using Ti(IV)-doped ZnO nanoparticles as a catalyst has shown a broad substrate scope with various substituted phenols and β-ketoesters, including those with methoxy (B1213986) and chloro substituents. nih.gov

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign Pechmann condensation protocols. eurekalert.org These adaptations focus on reducing waste, avoiding hazardous solvents, and using recyclable catalysts. eurekalert.orgijisrt.com

Key green approaches include:

Solvent-Free Synthesis: Many modern methods for Pechmann condensation are performed under solvent-free conditions, which eliminates the use and disposal of often toxic organic solvents. researchgate.netmdpi.com The reaction between phenols and β-ketoesters can be carried out by simply heating the neat mixture with a catalyst. arkat-usa.org

Reusable Catalysts: The use of heterogeneous or recyclable catalysts is a major advancement. Sulfamic acid, while slightly soluble in ethanol, has been recovered and reused with a moderate decrease in activity. arkat-usa.org Cholinium-based ionic liquids have also been employed as efficient and reusable catalysts, with no significant decrease in activity after six runs. rsc.org Similarly, Ti(IV)-doped ZnO nanoparticles have been recycled up to seven times with good stability. nih.gov

Alternative Energy Sources: Mechanochemical methods, such as using a high-speed ball mill, allow the reaction to proceed at room temperature under solvent-free conditions, reducing energy consumption. mdpi.com Other green methods include the use of ultrasound and microwaves to promote the reaction. eurekalert.org

Biocatalysts: An emerging area is the use of natural, biodegradable catalysts. Tamarind juice, containing tartaric acid, has been successfully used as a biocatalyst for the Pechmann condensation of resorcinol and ethyl acetoacetate, offering an eco-friendly alternative. ijisrt.com

Mechanistic Investigations of Pechmann Condensation for 4-Chloromethyl Coumarins

The mechanism of the Pechmann condensation has been a subject of debate, with two primary pathways proposed. arkat-usa.orgarkat-usa.org

The classical mechanism, widely cited, begins with an acid-catalyzed transesterification between the phenol and the β-ketoester. wikipedia.orgorganic-chemistry.org This is followed by an intramolecular electrophilic attack (a Friedel-Crafts type acylation) of the activated carbonyl group onto the aromatic ring, and a final dehydration step to form the coumarin ring. wikipedia.org

However, recent mechanistic studies using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) have provided evidence for an alternative pathway, particularly under certain catalytic conditions. researchgate.netarkat-usa.org When using sulfamic acid as a catalyst for the reaction of phenols with ethyl 4-chloroacetoacetate, a key cinnamic acid derivative intermediate was detected. arkat-usa.orgresearchgate.net This finding suggests that the reaction is initiated by an electrophilic aromatic substitution (Michael addition) of the phenol onto the activated β-ketoester. arkat-usa.orgarkat-usa.org This step is followed by a dehydration reaction and a final intramolecular transesterification to yield the coumarin product. researchgate.net NMR evidence also supports a sequence of initial electrophilic aromatic substitution, followed by transesterification and dehydration. researchgate.net Despite these recent findings, the mechanism of the Pechmann condensation is still considered controversial and may depend on the specific substrates and reaction conditions used. researchgate.netarkat-usa.org

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClO2 |

|---|---|

Molecular Weight |

194.61 g/mol |

IUPAC Name |

4-(chloromethyl)chromen-2-one |

InChI |

InChI=1S/C10H7ClO2/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 |

InChI Key |

DOPIYKOJONGIEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)CCl |

Origin of Product |

United States |

Reactivity and Derivatization Pathways of 4 Chloromethyl 2h 1 Benzopyran 2 One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 4-(chloromethyl)-2H-1-benzopyran-2-one involves the nucleophilic displacement of the chloride ion from the benzylic-like methylene (B1212753) group. This S_N2 reaction is facilitated by the stability of the coumarin (B35378) ring system. A broad spectrum of nucleophiles, containing nitrogen, sulfur, or oxygen atoms, can be employed to create new carbon-heteroatom bonds, leading to extensive derivatization.

Nitrogen nucleophiles, including primary and secondary amines as well as nitrogen-containing heterocycles, readily react with this compound to form C-N bonds. These reactions typically proceed under basic conditions or by heating in a suitable solvent.

The reaction of 4-(chloromethyl)coumarin derivatives with various substituted anilines provides a direct route to 4-(anilinomethyl)coumarin compounds. For instance, 4-chloromethyl-6-t-butyl-2H-1-benzopyran-2-one can be treated with a range of substituted anilines in the presence of glacial acetic acid, refluxing at 120-130°C for one hour, to yield the corresponding anilinomethyl derivatives in good yields. researchgate.net The attachment of the anilino group to the methylene carbon is confirmed by spectroscopic methods, such as ¹H NMR, which shows a characteristic doublet for the C₄-CH₂NH moiety. researchgate.net

Table 1: Synthesis of Anilinomethyl Derivatives from 4-Chloromethyl-6-t-butyl-2H-1-benzopyran-2-one researchgate.net

| Entry | Substituted Aniline Reactant | Resulting Product |

| 1 | 2-Chloroaniline | 4-[(2-chlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 2 | 4-Chloroaniline | 4-[(4-chlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 3 | 2,3-Dichloroaniline | 4-[(2,3-dichlorophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 4 | 2-Bromoaniline | 4-[(2-bromophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 5 | 4-Bromoaniline | 4-[(4-bromophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 6 | 2,4-Dinitroaniline | 4-[(2,4-dinitrophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

| 7 | 4-Nitroaniline | 4-[(4-nitrophenyl)anilinomethyl]-6-t-butyl-2H-1-benzopyran-2-one |

The chloromethyl group of 4-(chloromethyl)coumarin serves as a handle for attaching various nitrogen-rich heterocyclic systems. Research has demonstrated the synthesis of novel coumarin derivatives bearing 1,2,4-triazole (B32235), 4,5-dicyanoimidazole, and purine (B94841) moieties. dntb.gov.ua A common synthetic strategy involves a two-step process. First, the 4-(chloromethyl)coumarin is converted to the corresponding 4-(azidomethyl)coumarin intermediate via reaction with sodium azide (B81097). researchgate.net Subsequently, the azidomethyl derivative can undergo a Huisgen 1,3-dipolar cycloaddition reaction with an alkyne to form a 1,2,3-triazole ring, or it can be used in other coupling reactions. researchgate.net

For direct substitution, the nitrogen atoms of heterocyclic bases like 1,2,4-triazole and purine can act as nucleophiles, displacing the chloride from the chloromethyl group to form a direct C-N linkage. dntb.gov.uachula.ac.th These reactions typically require a base, such as potassium carbonate or triethylamine, to facilitate the reaction, often with heating in a polar aprotic solvent like DMF. asm.org The synthesis of coumarin-purine conjugates, for example, is an area of interest for developing new biologically active molecules. dntb.gov.uaresearchgate.net

A direct and efficient method for creating a covalent link between the coumarin and benzimidazole (B57391) scaffolds involves the reaction of 4-(chloromethyl)coumarin with N-substituted benzimidazoles. Specifically, various N-benzylbenzimidazole derivatives react with 4-(chloromethyl)coumarins to yield coumarin-substituted benzimidazolium chlorides. researchgate.net In this S_N2 reaction, the nucleophilic nitrogen atom of the benzimidazole ring attacks the electrophilic methylene carbon of the coumarin, displacing the chloride and forming a quaternary ammonium (B1175870) salt. researchgate.net The reactions are typically performed in a suitable solvent, and the resulting benzimidazolium salts can be isolated as crystalline solids. researchgate.net

Table 2: Synthesis of Coumarin-Substituted Benzimidazolium Chlorides researchgate.net

| Coumarin Reactant | N-Benzylbenzimidazole Reactant | Resulting Product |

| 4-(Chloromethyl)-6-methyl-2H-chromen-2-one | 1-Benzyl-1H-benzo[d]imidazole | 1-Benzyl-3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-1H-benzo[d]imidazol-3-ium chloride |

| 4-(Chloromethyl)-2H-chromen-2-one | 1-(2,3,4,5,6-Pentamethylbenzyl)-1H-benzo[d]imidazole | 3-((2-Oxo-2H-chromen-4-yl)methyl)-1-(2,3,4,5,6-pentamethylbenzyl)-1H-benzo[d]imidazol-3-ium chloride |

| 4-(Chloromethyl)-7-ethoxy-2H-chromen-2-one | 1-(4-(tert-Butyl)benzyl)-1H-benzo[d]imidazole | 1-(4-(tert-Butyl)benzyl)-3-((7-ethoxy-2-oxo-2H-chromen-4-yl)methyl)-1H-benzo[d]imidazol-3-ium chloride |

| 4-(Chloromethyl)-6-chloro-2H-chromen-2-one | 1-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole | 3-((6-Chloro-2-oxo-2H-chromen-4-yl)methyl)-1-(3,4,5-trimethoxybenzyl)-1H-benzo[d]imidazol-3-ium chloride |

Sulfur nucleophiles are known for their high reactivity in S_N2 reactions. Thiourea and its derivatives, as well as thiophenols, can effectively displace the chloride from 4-(chloromethyl)coumarin to form new C-S bonds.

Thiourea reacts as a sulfur nucleophile where the sulfur atom attacks the chloromethyl group. This initial alkylation is often followed by a subsequent intramolecular cyclization, especially with appropriately substituted coumarin precursors, to yield fused heterocyclic systems such as thiazolyl-coumarins.

Thiophenols are converted to their more nucleophilic thiophenolate anions using a mild base. The resulting thiophenolate readily attacks the chloromethyl group to afford coumarinylmethyl phenyl thioethers. This reaction follows a standard Williamson ether synthesis-type mechanism, but for sulfur, leading to the formation of a thioether linkage. Thiophenol is recognized as a mild nucleophilic reagent suitable for such substitutions. google.com

The reaction of this compound with oxygen nucleophiles like phenols and alcohols provides a direct pathway to the corresponding ether derivatives. This transformation is typically accomplished via the Williamson ether synthesis. youtube.com

The method involves the deprotonation of the weakly nucleophilic alcohol or phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to generate a much more reactive alkoxide or phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group in an S_N2 fashion, displacing the chloride leaving group and forming the C-O ether bond. youtube.comresearchgate.net The reaction is versatile, allowing for the synthesis of a wide array of 4-(alkoxymethyl)- and 4-(phenoxymethyl)coumarins. The choice of solvent and temperature can be optimized to ensure high yields. google.com

Table 3: Synthesis of Coumarin Ether Derivatives

| Nucleophile | Base | Resulting Product |

| Phenol | K₂CO₃ | 4-(Phenoxymethyl)-2H-1-benzopyran-2-one |

| Ethanol | NaH | 4-(Ethoxymethyl)-2H-1-benzopyran-2-one |

| 4-Methoxyphenol | K₂CO₃ | 4-((4-Methoxyphenoxy)methyl)-2H-1-benzopyran-2-one |

| Benzyl alcohol | NaH | 4-((Benzyloxy)methyl)-2H-1-benzopyran-2-one |

Reaction with Nitrogen-Containing Nucleophiles (e.g., Amines, Heterocyclic Bases)

Reactions Involving the 2H-1-Benzopyran-2-one Ring System

The inherent reactivity of the 2H-1-benzopyran-2-one (coumarin) nucleus in "this compound" allows for a variety of chemical transformations. These reactions are crucial for synthesizing a diverse array of derivatives with unique properties. The reactivity is centered around the core heterocyclic system, which can undergo functionalization at several positions, ring-opening, and modifications to form complex hybrid molecules.

Functionalization at Peripheral Positions (e.g., C-6, C-7, C-8)

The benzene (B151609) ring of the coumarin scaffold is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups at the C-6, C-7, and C-8 positions. wikipedia.org The nature and position of these substituents can significantly influence the chemical and biological properties of the resulting derivatives. nih.gov

Common functionalization reactions include:

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring can be achieved using nitrating agents like a mixture of concentrated nitric and sulfuric acids. niscpr.res.in

Halogenation: The incorporation of halogen atoms (e.g., bromine, chlorine) can be accomplished through reactions with elemental halogens in the presence of a Lewis acid catalyst. wikipedia.org For instance, 7-bromo-4-(chloromethyl)-2H-1-benzopyran-2-one is a commercially available derivative. chemscene.com

Alkylation and Acylation (Friedel-Crafts type): These reactions introduce alkyl or acyl groups onto the aromatic ring, typically using an alkyl halide or acyl halide with a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org

Hydroxylation and Alkoxylation: The introduction of hydroxyl (–OH) or alkoxy (–OR) groups can significantly alter the molecule's polarity and potential for hydrogen bonding. For example, the presence of a catechol group (6,7-dihydroxy) has been shown to be important for certain biological activities. nih.gov The position of substituents can be critical; for instance, a geranyloxy group at the C-5 position of a coumarin has been shown to enhance cytotoxic activity more than when it is at the C-8 position. nih.gov

The reactivity of the coumarin ring towards electrophilic substitution is influenced by the existing substituents. Activating groups, which donate electrons to the ring, can enhance the reaction rate and direct new substituents to the ortho and para positions relative to themselves. wikipedia.org

Table 1: Examples of Functionalization Reactions at Peripheral Positions

| Reaction Type | Reagents and Conditions | Position(s) Functionalized | Resulting Functional Group |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | C-6 | –NO₂ |

| Bromination | Br₂, FeBr₃ | C-6, C-8 | –Br |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | C-6, C-8 | –R (Alkyl) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C-6, C-8 | –COR (Acyl) |

Ring-Opening Reactions and Subsequent Transformations

Under certain conditions, the lactone ring of the 2H-1-benzopyran-2-one system can undergo nucleophilic attack, leading to ring-opening. This reaction pathway provides access to a different class of compounds, often benzofuran (B130515) derivatives.

A notable example involves the reaction of 4-(chloromethyl)coumarins with an excess of primary amines. This process does not result in a simple substitution at the chloromethyl group. Instead, it triggers an unexpected lactone ring-opening, which is followed by an intramolecular nucleophilic substitution. nih.gov This sequence of reactions efficiently produces (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamides, demonstrating a serendipitous and valuable transformation pathway. nih.gov

Hydrolysis of the lactone can also be achieved under basic or strongly acidic conditions, yielding the corresponding cinnamic acid derivative. While this is often an undesirable side reaction, it can be exploited synthetically to produce open-chain structures.

Chemical Modifications for Hybrid Compound Formation

The versatile reactivity of the this compound scaffold makes it an excellent starting material for the synthesis of hybrid molecules. These compounds combine the coumarin core with other pharmacologically relevant moieties, aiming to create new chemical entities with enhanced or novel biological activities. gavinpublishers.comnih.govresearchgate.net

Several strategies are employed for the creation of hybrid compounds:

Coupling Reactions: The chloromethyl group at the C-4 position is a key handle for introducing other molecular fragments. For example, it can react with amines, phenols, or thiols to form new C-N, C-O, or C-S bonds, respectively, linking the coumarin to another heterocyclic or aromatic system. researchgate.net

Click Chemistry: The introduction of an azide or alkyne function, often via the chloromethyl group, allows for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This is a highly efficient method for creating triazole-linked hybrid molecules.

Multi-component Reactions: this compound and its derivatives can be used as building blocks in multi-component reactions, where three or more reactants combine in a single step to form a complex product. This approach is highly efficient for generating molecular diversity. researchgate.net

Diels-Alder Reactions: By modifying the C-4 substituent to a vinyl group, the resulting 4-vinyl-2H-1-benzopyran-2-one can act as a diene in Diels-Alder cycloadditions. This reaction allows for the construction of complex polycyclic systems fused to the coumarin core. researchgate.net

The synthesis of these hybrid molecules is a prominent area of research, with numerous examples of coumarin hybrids being developed and evaluated for various applications. uchile.clnih.gov

Exploration of Reaction Mechanisms for Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is fundamental for controlling reaction outcomes and designing new synthetic pathways. The primary reactive site for many derivatizations is the chloromethyl group at the C-4 position, which readily participates in nucleophilic substitution reactions.

The most common mechanism for the reaction of the chloromethyl group with nucleophiles is a bimolecular nucleophilic substitution (SN2) . In this concerted process, the nucleophile attacks the electrophilic carbon of the chloromethyl group at the same time as the chloride leaving group departs. research-solution.com The reaction proceeds through a single transition state, and its rate is dependent on the concentration of both the coumarin substrate and the nucleophile. ucl.ac.uk

However, depending on the reaction conditions and the structure of the reactants, other mechanisms can be at play:

Nucleophilic Aromatic Substitution (SNAr): While less common for the chloromethyl group itself, functionalization at the peripheral positions of the benzene ring often proceeds via an SNAr mechanism if a suitable leaving group is present and the ring is activated by electron-withdrawing groups. nih.govresearchgate.net This two-step mechanism involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov

Radical Mechanisms: In some cases, particularly under photochemical or specific catalytic conditions, reactions may proceed through radical intermediates. However, for the typical derivatizations of 4-(chloromethyl)coumarin, heterolytic pathways like SN2 are more prevalent. ucl.ac.uk

Ring-Opening/Intramolecular Cyclization: As mentioned previously, the reaction with excess primary amines follows a more complex mechanism involving initial nucleophilic attack on the lactone carbonyl, leading to ring-opening. This is followed by an intramolecular SN2 reaction where the newly formed amide nitrogen displaces the chloride ion, resulting in the formation of a benzofuran ring system. nih.gov

The study of reaction kinetics, intermediates, and the influence of solvent and electronic effects provides crucial insights into these mechanisms. nih.gov For instance, the choice of solvent can significantly impact the rate and even the mechanism of a nucleophilic substitution reaction. ucl.ac.uk

Advanced Spectroscopic Elucidation of 4 Chloromethyl 2h 1 Benzopyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including coumarin (B35378) derivatives. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 4-(chloromethyl)-2H-1-benzopyran-2-one and its derivatives provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

For the parent compound, this compound, the protons of the chloromethyl group (–CH₂Cl) typically appear as a singlet in the range of δ 4.5-5.0 ppm. The protons on the aromatic ring and the pyrone ring exhibit complex splitting patterns due to spin-spin coupling. The vinyl proton at the C-3 position usually resonates as a singlet around δ 6.3-6.5 ppm. The aromatic protons give rise to signals in the region of δ 7.2-8.0 ppm. stackexchange.com

In substituted derivatives, the chemical shifts and coupling patterns are altered by the electronic effects of the substituents. For instance, electron-donating groups on the benzene (B151609) ring will generally shift the signals of nearby protons to a higher field (lower δ values), while electron-withdrawing groups will cause a downfield shift (higher δ values).

The coupling constants (J values) provide valuable information about the connectivity of protons. Ortho-coupled protons on the aromatic ring typically show a large coupling constant (J = 7–9 Hz), while meta-coupling is smaller (J = 2–3 Hz), and para-coupling is often negligible (J < 1 Hz). stackexchange.com Analysis of these coupling patterns allows for the definitive assignment of each proton in the aromatic system.

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Proton | 4-(chloromethyl)-7-hydroxycoumarin | 4-(chloromethyl)-6-hydroxycoumarin | 4-(chloromethyl)-7,8-dihydroxycoumarin | 4-(chloromethyl)-6,7-dihydroxycoumarin | 4-(chloromethyl)-5,7-dihydroxycoumarin |

| H-3 | 6.45 (s) | 6.47 (s) | 6.40 (s) | 6.42 (s) | 6.31 (s) |

| H-5 | 7.62 (d, J=8.8 Hz) | 7.29 (d, J=2.8 Hz) | 7.15 (d, J=8.6 Hz) | 7.21 (s) | 6.22 (d, J=2.4 Hz) |

| H-6 | 6.85 (dd, J=8.8, 2.4 Hz) | 7.37 (dd, J=8.8, 2.8 Hz) | 6.90 (d, J=8.6 Hz) | 6.85 (s) | 6.35 (d, J=2.4 Hz) |

| H-8 | 6.78 (d, J=2.4 Hz) | 7.22 (d, J=8.8 Hz) | - | - | - |

| -CH₂Cl | 4.75 (s) | 4.78 (s) | 4.80 (s) | 4.77 (s) | 4.93 (s) |

| -OH | 10.59 (s) | 9.87 (s) | 9.45 (s), 10.03 (s) | 9.35 (s), 9.91 (s) | 10.82 (s), 11.19 (s) |

Data sourced from theoretical calculations and experimental results. arkat-usa.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment.

In this compound, the carbonyl carbon (C-2) of the lactone ring is typically observed at a low field, around δ 160-162 ppm. ceon.rs The carbon of the chloromethyl group (–CH₂Cl) appears in the range of δ 40-45 ppm. The aromatic and pyrone ring carbons resonate in the region of δ 100-155 ppm. ceon.rsnih.gov

The chemical shifts of the carbon atoms are also sensitive to substituent effects. For example, hydroxyl substitution on the benzenoid ring of the coumarin system generally causes a downfield shift for the carbon atom to which it is attached and an upfield shift for the ortho and para carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Carbon | 4-(chloromethyl)-7-hydroxycoumarin | 4-(chloromethyl)-6-hydroxycoumarin | 4-(chloromethyl)-7,8-dihydroxycoumarin | 4-(chloromethyl)-6,7-dihydroxycoumarin | 4-(chloromethyl)-5,7-dihydroxycoumarin |

| C-2 | 160.7 | 161.0 | 161.1 | 160.8 | 162.2 |

| C-3 | 112.9 | 114.1 | 113.1 | 112.5 | 103.0 |

| C-4 | 150.3 | 149.0 | 149.8 | 149.9 | 152.0 |

| C-4a | 111.9 | 118.0 | 112.2 | 112.9 | 102.3 |

| C-5 | 127.0 | 119.7 | 114.1 | 110.8 | 156.4 |

| C-6 | 113.8 | 155.6 | 119.9 | 145.7 | 99.4 |

| C-7 | 162.5 | 115.8 | 145.8 | 151.4 | 162.9 |

| C-8 | 102.4 | 123.1 | 132.0 | 103.3 | 95.2 |

| C-8a | 155.2 | 154.2 | 146.4 | 148.6 | 156.2 |

| -CH₂Cl | 41.5 | 41.6 | 41.7 | 41.6 | 41.8 |

Data sourced from theoretical calculations and experimental results. arkat-usa.org

Two-Dimensional NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods for confirming the structural assignments made from 1D NMR spectra. ceon.rsceon.rsscispace.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to establish proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). columbia.edu This is crucial for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (long-range C-H coupling). columbia.edu This technique is invaluable for identifying quaternary carbons and for piecing together different fragments of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound and its derivatives.

Infrared (IR) and Vibrational Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR spectrum of this compound and its derivatives displays several characteristic absorption bands that correspond to specific functional groups.

C=O Stretching: The most prominent feature in the IR spectrum of coumarins is the strong absorption band due to the stretching vibration of the lactone carbonyl group (C=O). This band typically appears in the region of 1700-1750 cm⁻¹. dergipark.org.trijres.org For 4-(chloromethyl)-7-methoxycoumarin, this peak is observed at 1736 cm⁻¹. natscidiscovery.com

C=C Stretching: The stretching vibrations of the aromatic and pyrone ring C=C bonds are observed in the region of 1450-1620 cm⁻¹. researchgate.net

C-O Stretching: The C-O stretching vibrations of the lactone ring and any ether linkages appear in the range of 1000-1300 cm⁻¹. dergipark.org.trijres.org For example, the C-O-C methoxy (B1213986) stretch in 4-(chloromethyl)-7-methoxycoumarin is seen at 1063 cm⁻¹. natscidiscovery.com

C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the chloromethyl group appears just below 3000 cm⁻¹. ijres.org

C-Cl Stretching: The C-Cl stretching vibration of the chloromethyl group is expected in the region of 600-800 cm⁻¹.

Interactive Data Table: Characteristic IR Frequencies (cm⁻¹) for 4-(Chloromethyl)coumarin Derivatives

| Functional Group | 4-(Chloromethyl)-7-methoxycoumarin natscidiscovery.com | 4-(Chloromethyl)-7-methylcoumarin natscidiscovery.com | General Range for Coumarins |

| C=O (lactone) | 1736 | Not specified | 1700-1750 dergipark.org.trijres.org |

| C=C (aromatic/pyrone) | Not specified | Not specified | 1450-1620 researchgate.net |

| C-O (lactone/ether) | 1274, 1063 | Not specified | 1000-1300 dergipark.org.trijres.org |

Analysis of Vibrational Modes and Molecular Dynamics

Computational studies can calculate the theoretical vibrational frequencies and visualize the atomic motions associated with each normal mode. nih.gov This allows for a more detailed and accurate assignment of the experimental IR and Raman spectra. The analysis of these vibrational modes can reveal information about the conformational flexibility of the molecule, the strength of various bonds, and how the vibrational properties are influenced by different substituents on the coumarin scaffold. For instance, studies on related chloro- and bromomethylcoumarins have shown that the optimized dihedral angle for the -CH₂X group is around 111 degrees. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption and emission properties of coumarin derivatives, including this compound, are of significant interest due to their applications in various fields such as fluorescent probes and optoelectronic materials. acs.orgnih.govacs.org The photophysical behavior is intrinsically linked to the molecular structure, particularly the substitution pattern on the benzopyrone skeleton, which influences the intramolecular charge transfer (ICT) characteristics. nih.govacs.orgnih.gov

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectra of coumarin derivatives typically display two main bands in the UV region, which are attributed to π-π* electronic transitions. nih.gov These transitions originate from the charge transfer from the benzene ring to the pyrone moiety. For the parent 4-(chloromethyl)coumarin scaffold, substitutions on the coumarin ring significantly alter the absorption (λA) and fluorescence (λF) maxima.

For instance, theoretical and experimental studies on hydroxyl-substituted-4-chloromethylcoumarins have shown that the position of the hydroxyl group has a pronounced effect on the absorption wavelength. semanticscholar.orgresearchgate.net The presence of an -OH group at the C-6 position, as in 4-chloromethyl-6-hydroxy-coumarin, results in a higher absorbance and a lower HOMO-LUMO energy gap compared to derivatives with -OH groups at other positions. researchgate.net This is attributed to the higher electron density at C-6. researchgate.net

The fluorescence properties are also highly dependent on the substitution pattern. Unsubstituted coumarin is nearly non-fluorescent, but the introduction of electron-donating groups, such as an amino or hydroxyl group, particularly at the 7-position, can lead to intense fluorescence. nih.govnih.gov This enhancement is due to the increased intramolecular charge transfer character upon excitation. nih.gov Conversely, certain substitutions can quench fluorescence. The replacement of a formyl group with a semicarbazide (B1199961) group, for example, can substantially influence the shape of the absorption spectrum. nih.govmdpi.com

Research on a derivative, 4-chloromethyl-7-hydroxy coumarin (CMEHC), showed that its absorbance spectra are dominant in the near-ultraviolet region. dergipark.org.trdergipark.org.tr Another study on π-extended coumarin derivatives demonstrated that expanding the π-electron system across the C3-C4 bond of the coumarin skeleton is an effective strategy for increasing the fluorescence quantum yield. rsc.org

Table 1: Experimental and Calculated UV-Visible Absorption Maxima for Hydroxyl-Substituted 4-Chloromethylcoumarin Derivatives

| Compound | Substitution | Experimental λmax (nm) | Calculated λmax (nm) |

|---|---|---|---|

| A | 6-OH | 358 | 353 |

| B | 7-OH | 362 | 361 |

| C | 6,7-di-OH | 364 | 361 |

| D | 7,8-di-OH | 329 | 329 |

| E | 5,7-di-OH | 338 | 334 |

Source: Based on data from theoretical and experimental investigations of hydroxyl-substituted-4-chloromethylcoumarin. semanticscholar.orgresearchgate.net

Solvent Effects on Optical Parameters and Spectral Shifts

The photophysical properties of coumarins are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net The polarity of the solvent can induce significant shifts in the absorption and emission spectra. Generally, the absorption maxima (λA) of coumarins experience a bathochromic shift (red shift) with increasing solvent polarity, which is characteristic of π-π* transitions. nih.gov

A detailed study on 4-chloromethyl-7-hydroxy coumarin (CMEHC) in various solvents demonstrated this effect. The UV absorption spectra were recorded in Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). dergipark.org.trdergipark.org.tr The analysis revealed that both the solvent type and concentration affect the optical parameters. dergipark.org.trdergipark.org.tr Such solvent-induced spectral shifts are critical for understanding and controlling the photochemical behavior of these compounds in solution-phase applications. acs.org The interactions between the coumarin derivative and the solvent, particularly through the carbonyl group, are key drivers of these shifts. researchgate.net

In protic solvents, the potential for intermolecular hydrogen bonding can further influence the photophysical properties. nih.gov For many coumarin dyes, a shift from a nonpolar to a polar solvent stabilizes the intramolecular charge transfer state, leading to changes in the absorption and emission characteristics. nih.gov

Table 2: Effect of Solvent on the Maximum Absorption Peak (λmax) of 4-Chloromethyl-7-Hydroxy Coumarin (CMEHC)

| Solvent | Dielectric Constant (ε) | λmax (nm) |

|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | 360 |

| Dimethylformamide (DMF) | 36.7 | 363 |

| Dimethyl sulfoxide (DMSO) | 46.7 | 362 |

Source: Data extracted from studies on the optoelectronic parameters of CMEHC. dergipark.org.trdergipark.org.tr

Determination of Optoelectronic Parameters

The optoelectronic properties of coumarin derivatives are fundamental to their application in electronic devices. Key parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap (Eg), ionization potential (IE), and electron affinity (EA). mdpi.com These parameters are often determined through a combination of experimental techniques, such as UV-Vis spectroscopy, and computational methods like Density Functional Theory (DFT). semanticscholar.orgresearchgate.net

The HOMO-LUMO energy gap is a crucial parameter that can be estimated from the onset of the absorption spectrum. mdpi.com For 4-chloromethyl-7-hydroxy coumarin (CMEHC), the direct allowed bandgap was determined from its UV absorption spectra in different solvents, with the lowest value obtained in THF. dergipark.org.trdergipark.org.tr Theoretical calculations for a series of hydroxyl-substituted 4-chloromethylcoumarins showed that the energy gap is influenced by the substitution pattern. researchgate.net For example, derivatives with a hydroxyl group at the C-6 position exhibited a narrower energy gap, consistent with their higher absorption wavelengths. researchgate.net

Other important optoelectronic parameters, such as the refractive index, can also be derived from spectroscopic data using various empirical relations. dergipark.org.trdergipark.org.tr The investigation of these properties is essential for tailoring coumarin structures for specific applications, such as in dye-sensitized solar cells or as laser dyes. nih.govacs.org

Table 3: Calculated Optoelectronic Parameters for Hydroxyl-Substituted 4-Chloromethylcoumarin Derivatives

| Compound | Substitution | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| A | 6-OH | -6.64 | -2.12 | 4.52 |

| B | 7-OH | -6.50 | -2.07 | 4.43 |

| C | 6,7-di-OH | -6.31 | -2.12 | 4.19 |

| D | 7,8-di-OH | -6.42 | -1.96 | 4.46 |

| E | 5,7-di-OH | -6.45 | -1.93 | 4.52 |

Source: Based on data from DFT calculations on hydroxyl-substituted-4-chloromethylcoumarin derivatives. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for the structural elucidation of coumarin derivatives. It provides precise information on the molecular weight and offers insights into the molecule's structure through the analysis of its fragmentation patterns under ionization.

Molecular Weight Determination and Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) is commonly used for the analysis of coumarins. The mass spectrum of a coumarin derivative typically shows an abundant molecular ion (M+•) peak, which allows for the direct determination of its molecular weight. benthamopen.com The fundamental fragmentation pathway for the coumarin scaffold, as established in early studies, involves the characteristic loss of a neutral carbon monoxide (CO) molecule from the pyrone ring. benthamopen.comnih.gov This results in the formation of a benzofuran (B130515) radical ion ([M-28]+•). benthamopen.com A subsequent loss of another CO molecule can also be observed. benthamopen.com

The fragmentation patterns are highly dependent on the nature and position of substituents on the coumarin ring. nih.govnih.gov For this compound and its derivatives, additional fragmentation pathways involving the chloromethyl group are expected, such as the loss of a chlorine radical (•Cl) or the entire chloromethyl radical (•CH₂Cl).

Studies on various substituted coumarins have detailed these characteristic fragmentation patterns. researchgate.net For example, in an analysis of coumarins from Notopterygium inchum, the neutral loss of CO and CO₂ was observed from the lactone and furan (B31954) skeletons. nih.gov The analysis of fragmentation patterns is crucial for distinguishing between isomers and identifying unknown coumarin derivatives in complex mixtures. mdpi.commdpi.com

Table 4: Common Fragmentation Pathways for Coumarin Derivatives in EI-MS

| Precursor Ion | Neutral Loss | Fragment Ion | Description |

|---|---|---|---|

| [M]+• | CO | [M-28]+• | Loss of carbon monoxide from the pyrone ring, forming a benzofuran radical ion. benthamopen.comnih.gov |

| [M-CO]+• | CO | [M-56]+• | Subsequent loss of a second carbon monoxide molecule. benthamopen.com |

| [M]+• | H• | [M-1]+ | Loss of a hydrogen radical. benthamopen.com |

| [M]+• | R• | [M-R]+ | Loss of a substituent radical (e.g., •CH₃, •Cl). nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), provides highly accurate mass measurements (typically to four or more decimal places). benthamopen.combenthamopenarchives.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. nih.gov

The utility of HRMS is particularly evident when distinguishing between fragment ions that have the same nominal mass but different elemental formulas. For example, the loss of 28 Da from a molecular ion could correspond to the loss of carbon monoxide (CO), dinitrogen (N₂), or ethene (C₂H₄). benthamopen.combenthamopenarchives.com Conventional low-resolution MS cannot differentiate between these possibilities, but HRMS can easily resolve them based on their exact masses. benthamopen.com

In the context of 4-(chloromethyl)coumarin derivatives, HRMS is essential for confirming proposed fragmentation pathways. For instance, it can verify the loss of the CO group from the pyrone ring and precisely identify fragments arising from the chloromethyl substituent. benthamopen.com Studies utilizing UPLC-Q-TOF-MS have successfully used accurate mass measurements to deduce the elemental constituents of each ion, thereby elucidating the detailed fragmentation patterns of various coumarin subtypes. nih.gov This level of detail is invaluable for confirming known structures and identifying novel compounds. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For coumarin derivatives, including this compound, X-ray diffraction analysis offers unambiguous confirmation of the molecular geometry and insights into the packing of molecules within the crystal lattice. mdpi.comnih.gov

A pertinent example that illustrates the utility of X-ray crystallography in this context is the structural analysis of 7-Hydroxy-4-(hydroxymethyl)coumarin. researchgate.net Although this compound features a hydroxymethyl group at the C4 position instead of a chloromethyl group, and an additional hydroxyl group at the C7 position, its crystallographic study reveals key structural features of the 4-substituted coumarin scaffold.

The single-crystal X-ray analysis of 7-Hydroxy-4-(hydroxymethyl)coumarin shows that the coumarin ring system is nearly planar. researchgate.net In its crystal structure, molecules are interconnected through O—H⋯O hydrogen bonds, forming a three-dimensional network. This type of detailed structural information, attainable only through X-ray crystallography, is invaluable for correlating the molecular structure with the compound's physical and chemical properties.

The crystallographic data for 7-Hydroxy-4-(hydroxymethyl)coumarin is summarized in the interactive table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₈O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.653(3) |

| b (Å) | 5.887(2) |

| c (Å) | 16.142(6) |

| α (°) | 90 |

| β (°) | 97.59(3) |

| γ (°) | 90 |

| Volume (ų) | 814.5(5) |

| Z | 4 |

The detailed structural parameters obtained from such analyses, including the precise bond lengths and angles of the coumarin core and its substituents, are critical for computational modeling and for understanding the steric and electronic effects that govern the reactivity and biological activity of this class of compounds.

Computational and Theoretical Studies of 4 Chloromethyl 2h 1 Benzopyran 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is frequently employed to determine the optimized geometry, electronic distribution, and reactivity of coumarin (B35378) derivatives. biointerfaceresearch.comresearchgate.net

The first step in a computational analysis is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6–311++G(d,p), researchers can calculate the ground-state energy and the corresponding molecular geometry. researchgate.net This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For 4-(Chloromethyl)-2H-1-benzopyran-2-one, this analysis would reveal the precise spatial arrangement of the benzopyran-2-one core and the chloromethyl substituent at the C4 position. The planarity of the fused ring system and the orientation of the chloromethyl group relative to the ring are key parameters determined through this process. Comparing these computed parameters with experimental data from X-ray crystallography, where available for similar molecules, serves to validate the chosen theoretical method. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. malayajournal.orgnih.gov

HOMO: This orbital acts as the primary electron donor. In coumarin derivatives, the HOMO is often delocalized over the electron-rich benzopyran-2-one moiety. biointerfaceresearch.com This suggests that this part of the molecule is the most likely site for electrophilic attack.

LUMO: This orbital acts as the primary electron acceptor. The LUMO is typically delocalized across the entire π-system of the coumarin structure, making it available to accept electrons from a nucleophile. biointerfaceresearch.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

| Parameter | Significance |

|---|---|

| EHOMO | Represents the electron-donating capacity; a higher energy value indicates a better donor. |

| ELUMO | Represents the electron-accepting ability; a lower energy value indicates a better acceptor. |

| ΔE (Energy Gap) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface illustrates the charge distribution, where different colors correspond to different electrostatic potential values.

Negative Regions (Red/Yellow): These areas are characterized by an excess of electron density and are indicative of sites susceptible to electrophilic attack. For coumarin derivatives, these regions are typically located around the electronegative oxygen atoms of the carbonyl and pyrone ring. biointerfaceresearch.com

Positive Regions (Blue): These areas have a deficiency of electrons and represent favorable sites for nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

The asymmetric charge distribution highlighted by the MEP map points to the specific atoms that can engage in bonding and back-bonding interactions. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining the interactions between filled (donor) and vacant (acceptor) orbitals. wikipedia.orgresearchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a more significant delocalization effect. researchgate.net

In a molecule like this compound, key delocalization interactions would include:

π → π transitions:* These interactions within the benzene (B151609) and pyrone rings are fundamental to the aromaticity and stability of the core structure.

LP → π transitions:* The lone pairs (LP) on the oxygen atoms can delocalize into the antibonding π* orbitals of the adjacent C=C and C=O bonds. This charge transfer contributes significantly to the stability of the molecule. researchgate.net

Weak occupancies in the antibonding orbitals signal departures from an idealized Lewis structure, confirming the presence of electron delocalization. wikipedia.org

| Donor NBO | Acceptor NBO | Interaction Type | Significance |

|---|---|---|---|

| π(C=C) | π(C=C) | Intramolecular hyperconjugation | Stabilization of the aromatic and pyrone rings. |

| LP(O) | π(C=O) | Resonance effect | Contributes to the delocalization and electronic stability of the lactone group. |

| LP(O) | π*(C=C) | Resonance effect | Enhances electron density within the ring system. |

Theoretical Prediction of Spectroscopic Data

Computational methods can also predict spectroscopic data, which can aid in the interpretation of experimental results.

DFT calculations are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be compared with experimental spectra.

Studies on related organophosphorus compounds have shown that prediction accuracy is high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov The accuracy for ¹³C predictions is generally higher than for ¹H. nih.gov For flexible molecules, it is crucial to consider the Boltzmann-weighted average of chemical shifts from multiple low-energy conformers to achieve accurate results. nih.gov

Calculated Vibrational Frequencies (IR)

Theoretical vibrational analysis is a fundamental tool for understanding the molecular structure and bonding of a compound. For this compound, computational methods like Density Functional Theory (DFT) are employed to predict its infrared (IR) spectrum. These calculations involve determining the harmonic vibrational frequencies that correspond to the different modes of molecular motion, such as stretching, bending, and rocking.

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated. It is common practice to scale the calculated frequencies by a specific factor to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. scirp.orgmdpi.com

The predicted IR spectrum can be used to assign specific absorption bands to particular vibrational modes. For instance, the stretching vibration of the C=O group in the lactone ring is expected to be a strong band. Similarly, the stretching and bending vibrations of the C-H bonds in the aromatic ring and the chloromethyl group, as well as the C-Cl stretching vibration, can be identified. scirp.orgnih.gov The C-Cl stretching vibrations in similar molecules are typically observed in the range of 550-850 cm⁻¹. scirp.org Aromatic C-H stretching vibrations generally appear in the 3000-3100 cm⁻¹ region. nih.gov

Table 1: Representative Calculated Vibrational Frequencies for this compound and Related Structures

| Vibrational Mode | Typical Calculated Wavenumber Range (cm⁻¹) | Description |

| C=O Stretch | 1650 - 1750 | Stretching of the carbonyl group in the lactone ring. |

| C=C Aromatic Stretch | 1450 - 1600 | Stretching vibrations within the benzene ring. scirp.org |

| C-O-C Stretch | 1000 - 1300 | Asymmetric and symmetric stretching of the ether linkage in the pyranone ring. |

| C-Cl Stretch | 550 - 850 | Stretching of the carbon-chlorine bond. scirp.org |

| C-H Aromatic Stretch | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the aromatic ring. nih.gov |

| CH₂ Bending | 1400 - 1450 | Bending (scissoring) vibration of the methylene (B1212753) group. scirp.org |

Prediction of UV-Vis Absorption and Electronic Transitions

The electronic properties and UV-Vis absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the excited states of the molecule, providing information on the wavelengths of maximum absorption (λmax), the strength of the transitions (oscillator strength, f), and the nature of the electronic transitions involved. taylorfrancis.com

These calculations are typically performed on the optimized ground-state geometry of the molecule. The predicted spectrum arises from electronic transitions between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby orbitals. The nature of these transitions, such as π → π* or n → π*, can be determined by analyzing the contributing molecular orbitals. researchgate.net For benzopyran derivatives, the absorption spectra are often characterized by transitions within the π-conjugated system. nih.govrsc.org

Table 2: Predicted Electronic Transition Data for a Representative Benzopyran System

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~320 | > 0.1 | HOMO → LUMO | π → π |

| ~280 | > 0.1 | HOMO-1 → LUMO | π → π |

| ~250 | > 0.1 | HOMO → LUMO+1 | π → π* |

Note: This table represents typical predicted data for a benzopyran derivative. The actual values for this compound would require specific TD-DFT calculations.

Investigation of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. frontiersin.orgnih.gov Computational chemistry serves as a valuable tool for predicting the NLO properties of molecules like this compound. The key parameters that quantify the NLO response are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govresearchgate.net

These properties are calculated using DFT methods, often with specialized long-range corrected functionals. A high hyperpolarizability value suggests a strong NLO response. For organic molecules, a large NLO response is often associated with a π-conjugated system and the presence of electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. nih.gov The benzopyran core provides a conjugated system, and the properties could be further tuned by substituents. Computational studies on similar chromene derivatives have shown that they can possess significant NLO properties. nih.gov

Molecular Dynamics (MD) Simulations for Molecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations could provide insights into its behavior in different environments, such as in various solvents or in the presence of biological macromolecules.

These simulations can reveal information about intermolecular interactions, conformational changes, and the stability of the compound in complex systems. nih.gov For example, an MD simulation could model the interaction of the compound with a protein's active site, helping to understand its potential biological activity. The simulation tracks the trajectory of each atom based on a force field, providing a dynamic view of the molecule's interactions.

Computational Descriptors and Their Interpretation (e.g., TPSA, LogP in computational context)

Computational descriptors are numerical values that are calculated from the molecular structure and are used to predict the physicochemical properties and biological activity of a compound.

Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. For this compound, the TPSA would be calculated based on the surface areas of the two oxygen atoms in the pyranone ring.

LogP : LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in drug design as it affects how a compound distributes in the body. LogP can be calculated using various computational methods that sum the contributions of individual atoms or fragments. A higher LogP value indicates greater lipophilicity.

Synthetic Utility and Advanced Applications in Materials Science

4-(Chloromethyl)-2H-1-benzopyran-2-one as a Versatile Synthetic Intermediate

The presence of the electrophilic chloromethyl group attached to the coumarin (B35378) nucleus makes this compound a versatile precursor in organic synthesis. This functional group is susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of substituents and the construction of intricate molecular architectures.

Building Block for Complex Heterocyclic Systems

The reactivity of the chloromethyl group in this compound provides a straightforward route for the synthesis of various heterocyclic systems. By reacting with different nucleophiles, a diverse array of new coumarin derivatives with fused or appended heterocyclic rings can be prepared. For instance, reactions with bidentate nucleophiles, such as 2-aminopyridines and 2-aminothiazoles, can lead to the formation of complex fused heterocyclic structures. While some of these fused systems may be unstable and undergo ring-opening, the initial nucleophilic substitution on the chloromethyl group is a key step in their formation. nih.govmdpi.comresearchgate.net

The general strategy involves the displacement of the chloride ion by a suitable nucleophile, which can then undergo further intramolecular reactions to form new rings. This approach has been utilized to synthesize a variety of coumarin derivatives containing nitrogen, sulfur, and oxygen-based heterocycles. The versatility of this method allows for the creation of a large library of compounds from a single, readily available starting material.

Precursor for Advanced Organic Synthesis

Beyond the synthesis of heterocyclic systems, this compound serves as a valuable precursor for a broad range of organic transformations. The chloromethyl group acts as a handle for introducing the coumarin moiety into larger molecules, a strategy that is particularly useful in the synthesis of biologically active compounds and functional materials.

The nucleophilic substitution reaction is a fundamental tool in this context. A wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions, can be used to displace the chloride and form new carbon-heteroatom or carbon-carbon bonds. nih.govyoutube.com This reactivity is analogous to that of other benzylic halides, which are widely used as electrophiles in organic synthesis. sciensage.infonih.gov For example, the reaction with primary or secondary amines yields aminomethylcoumarin derivatives, while reaction with alkoxides or phenoxides produces the corresponding ether-linked coumarins. These reactions are typically carried out under mild conditions, making them suitable for the synthesis of complex molecules with sensitive functional groups.

Development of Fluorescent Materials and Probes

Coumarin derivatives are renowned for their strong fluorescence and have been extensively studied for applications in materials science. The unique photophysical properties of the coumarin core, combined with the synthetic versatility of the chloromethyl group, make this compound an excellent starting material for the development of advanced fluorescent materials.

Utilization in Fluorescent Dyes and Imaging Agents

The coumarin scaffold is a key component in many fluorescent dyes and probes due to its high quantum yield and sensitivity to the local environment. nih.govresearchgate.netrsc.org The chloromethyl group of this compound provides a convenient attachment point for tethering the coumarin fluorophore to other molecules, such as biomolecules or recognition units for specific analytes. This allows for the design of highly specific fluorescent probes for a variety of applications, including bioimaging and chemical sensing. rsc.orgresearchgate.netnih.gov

For example, by reacting this compound with a molecule containing a nucleophilic group, a new fluorescent probe can be synthesized where the coumarin acts as the reporter and the other molecule acts as the recognition element. This approach has been used to develop probes for detecting metal ions, anions, and biologically important molecules. niscair.res.in The fluorescence of the coumarin can be modulated by the binding of the analyte to the recognition unit, leading to a measurable change in the fluorescence signal.

Integration into Fluorescent Polymeric Systems

The incorporation of fluorescent chromophores into polymers is a rapidly growing field of research with applications in areas such as organic light-emitting diodes (OLEDs), sensors, and smart materials. This compound can be used as a monomer or a post-polymerization modification agent to introduce the fluorescent coumarin moiety into polymer chains. nih.govncsu.edu

In one approach, the chloromethyl group can be converted to a polymerizable group, such as a methacrylate, which can then be copolymerized with other monomers to yield a fluorescent polymer. acs.org Alternatively, the chloromethyl group can react with a pre-formed polymer containing nucleophilic side chains, effectively grafting the coumarin fluorophore onto the polymer backbone. These coumarin-containing polymers can exhibit interesting photophysical properties, such as high fluorescence quantum yields and good photostability. mdpi.com

Applications in Optical and Photonic Materials

The unique optical properties of coumarin derivatives extend beyond fluorescence, making them attractive components for the development of advanced optical and photonic materials. These materials can interact with light in specific ways and have potential applications in areas such as optical data storage, nonlinear optics, and smart coatings.

Laser Dye Development

Coumarin derivatives are a well-established class of organic laser dyes, prized for their high fluorescence quantum yields and photostability. nih.gov They are particularly effective for generating laser emission in the blue-green region of the visible spectrum. nih.gov The efficiency of a laser dye is dependent on maximizing the rate of fluorescence while minimizing non-radiative decay pathways, such as intersystem crossing (ISC) to the triplet state. nih.gov The photophysical properties of the coumarin core can be finely tuned through chemical modification, altering the emission wavelength and quantum efficiency. nih.gov

This compound is a key intermediate in this field. While not typically used as a laser dye itself, its reactive chloromethyl group provides a convenient anchor point for synthesizing more complex and efficient dye molecules. Through nucleophilic substitution reactions, various functional groups can be attached at the 4-position to extend the π-conjugated system or to introduce electron-donating or electron-withdrawing groups. These modifications are a primary strategy for modulating the dye's spectral properties and lasing performance. nih.govnih.gov For instance, structural engineering, such as the introduction of an amino group at the 7-position, can significantly enhance the fluorescence rate, making the resulting derivative a more efficient laser dye. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

In the field of organic electronics, coumarin derivatives are utilized as highly efficient emitters in Organic Light-Emitting Diodes (OLEDs). ifmo.ru Their inherent fluorescence, good structural flexibility, and high stability make them attractive candidates for the emissive layer (EML) of OLED devices, particularly for generating blue and white light. researchgate.netnih.govresearchgate.net The performance of these devices is measured by their external quantum efficiency (EQE, %), luminance efficiency (cd/A), and power efficiency (lm/W).

The synthetic utility of this compound is critical for creating novel OLED emitters. The chloromethyl group enables the covalent linking of the coumarin fluorophore to other molecular units, such as charge-transporting moieties, to create ambipolar molecules that can efficiently handle both electrons and holes. nih.gov This synthetic strategy can lead to improved device performance by balancing charge injection and transport within the emissive layer. nih.gov Furthermore, coumarin derivatives have been successfully employed as thermally activated delayed fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, leading to OLEDs with exceptionally high external quantum efficiencies. researchgate.net

Below is a table detailing the performance of OLEDs using specific amino-coumarin derivatives, which can be synthesized from precursors like this compound.

| Emitting Material | Max. Emission (nm) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |

| DPA-MC | 463 | 3.83 | 2.46 | 3.71 | (0.154, 0.190) |

| PHzBCO | - | - | - | 19.6 | - |

Data sourced from references nih.gov and researchgate.net. DPA-MC device measured at a current density of 10 mA/cm². PHzBCO is a high-efficiency TADF emitter.

Charge-Transfer Agents and Two-Photon Absorption Materials

The coumarin scaffold is an excellent platform for designing molecules with pronounced intramolecular charge transfer (ICT) characteristics. rsc.orgresearchgate.net By placing an electron-donating group (e.g., an amino group) at the 7-position and an electron-withdrawing group at the 3- or 4-position, a strong "push-pull" electronic system is created. researchgate.net Upon photoexcitation, electron density shifts from the donor to the acceptor part of the molecule, which is a key process in many optical applications.

This charge-transfer property is also fundamental to creating materials with high two-photon absorption (TPA) cross-sections. researchgate.netnih.gov TPA is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy (longer wavelength) light. This has significant applications in 3D microfabrication, optical data storage, and high-resolution biological imaging. chemrxiv.org The TPA cross-section, measured in Goeppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹·molecule⁻¹), quantifies the efficiency of this process.

This compound acts as a versatile precursor for these materials. The chloromethyl group can be readily converted into various other functional groups, including those that act as strong electron acceptors or as linking points to other chromophores, thereby enabling the synthesis of sophisticated donor-acceptor and quadrupolar molecules with tailored TPA properties. nih.gov

The table below presents the degenerate two-photon absorption cross-sections for several coumarin dyes, illustrating the effect of different substituents on TPA efficiency.

| Coumarin Dye | Solvent | Degenerate TPA Cross-Section (σD-2PA) in GM |

| Coumarin 6 | DMSO | 73.40 |

| Coumarin 120 | DMSO | 23.70 |

| Coumarin 307 | Methanol | 44.00 |

| Coum7 (Quadrupolar) | MeTHF | 850 |

Data sourced from references researchgate.netnih.govchemrxiv.org.

Photoalignment of Liquid Crystalline Molecules

Coumarin-containing polymers have emerged as highly effective materials for the photoalignment of liquid crystals (LCs). acs.orgrsc.org This technology replaces the traditional mechanical rubbing method for creating a uniform orientation of LC molecules in display devices. The alignment mechanism is based on the photodimerization of the coumarin moieties via a [2+2] cycloaddition reaction across their C3=C4 double bonds when exposed to linearly polarized ultraviolet (LPUV) light. acs.org This photochemical reaction creates an anisotropic polymer surface that directs the alignment of the LC molecules. acs.orgaps.org

The utility of this compound is demonstrated in the synthesis of polymers for these applications. For example, it can be converted into a polymerizable monomer, such as 4-chloromethyl coumarin-7-yl-methacrylate. acs.org This monomer can then be incorporated into a polymer backbone. The pendant coumarin groups provide the photosensitive functionality necessary for the alignment process. This approach allows for the precise, non-contact control of liquid crystal orientation, which is essential for advanced optical devices and displays. rsc.orgfrontiersin.org

Organic-Inorganic Hybrid Materials

Organic-inorganic hybrid materials combine the properties of organic molecules (e.g., processability, functionality, and luminescence) with those of inorganic materials (e.g., thermal stability, mechanical strength, and conductivity). Coumarin derivatives are increasingly being incorporated into such hybrids for applications in sensing, catalysis, and medicine. japsonline.commdpi.com

The reactive nature of the chloromethyl group makes this compound an ideal organic precursor for these materials. It can be used to covalently graft the coumarin unit onto inorganic substrates like silica (B1680970) nanoparticles, metal-organic frameworks (MOFs), or polyoxometalates. mdpi.comnih.gov For instance, the synthesis of coumarin-based triapine (B1662405) derivatives and their subsequent coordination with copper(II) ions creates hybrid metal complexes with potential biological activity. nih.gov Similarly, triphenylphosphonium-appended coumarin probes represent another class of organic-inorganic hybrids designed for targeted imaging within cellular mitochondria. japsonline.com

Material Science Research on Caged Peroxides with Coumarin Backbones